Granulatimide is a marine-derived alkaloid recognized for its significant biological activity, particularly as an inhibitor of the G2 checkpoint in the cell cycle. This compound is structurally related to isogranulatimide and has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt normal cell cycle progression.
Granulatimide was initially isolated from marine organisms, specifically from the tunicate Didemnum molle. The unique chemical properties and biological activities of granulatimide and its analogues have made them subjects of extensive research in medicinal chemistry.
Granulatimide falls under the classification of pyrrolocarbazole alkaloids. It is characterized by a complex structure that includes an imidazole ring, which is crucial for its biological activity.
The synthesis of granulatimide has been achieved through various methods, primarily focusing on biomimetic approaches that mimic natural biosynthetic pathways. Two prominent synthetic routes include:
These methods have led to the successful synthesis of various positional analogues, which are modified at different positions on the imidazole ring, enhancing our understanding of structure-activity relationships within this class of compounds .
Granulatimide's molecular structure consists of a pyrrolocarbazole framework with specific substituents that contribute to its biological activity. The compound's empirical formula is C₁₄H₁₁N₃O, with a molecular weight of approximately 239.26 g/mol. The structural features include:
The three-dimensional conformation of granulatimide allows it to fit into specific binding sites on proteins involved in cell cycle regulation .
Granulatimide undergoes several chemical reactions that are pivotal for its synthesis and modification:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity, often involving protective groups to manage functional groups during synthesis .
Granulatimide exerts its biological effects primarily through inhibition of the G2 checkpoint in the cell cycle. This mechanism can be summarized as follows:
The inhibitory potency of granulatimide against Chk1 has been quantified with IC₅₀ values indicating significant efficacy .
Granulatimide possesses distinct physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized granulatimide .
Granulatimide has several scientific applications:
Checkpoint Kinase 1 (Chk1) is a central effector kinase within the eukaryotic DNA damage response (DDR) network. Its activation primarily occurs in response to replication stress (stalled or collapsed replication forks) or genotoxic lesions (such as DNA single-strand breaks or base adducts), signaled via the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related protein). Upon activation, Chk1 phosphorylates key downstream targets, enforcing cell cycle arrests at the S (replication) and G2/M (mitosis entry) checkpoints. This provides critical time for DNA repair mechanisms to function before the cell commits to critical processes like DNA synthesis or chromosome segregation. A primary target is the CDC25A phosphatase. Chk1-mediated phosphorylation targets CDC25A for ubiquitin-mediated proteasomal degradation. As CDC25A is required for activating cyclin-dependent kinases (CDKs) that drive S-phase progression and mitosis, its degradation halts cell cycle progression. In the context of the G2/M checkpoint, degradation of CDC25A prevents activation of the CDK1/cyclin B complex, thereby blocking mitotic entry and preventing cells with damaged or unreplicated DNA from undergoing catastrophic mitosis. This protective function is particularly vital in cells lacking functional p53 (TP53 mutant or deficient cells). p53 orchestrates the G1/S checkpoint, allowing repair before DNA replication. Consequently, p53-deficient cells become heavily reliant on the S and G2/M checkpoints controlled by Chk1 for genomic stability and survival following DNA damage [1] [3] [6].
Granulatimide was first isolated alongside its isomer isogranulatimide from the organic extract (methanol) of the marine ascidian Didemnum granulatum, collected off the Brazilian coast. Bioassay-guided fractionation, using a screen designed to identify compounds abrogating the G2/M DNA damage checkpoint induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), led to the discovery of these alkaloids as the active principles. While isogranulatimide was initially identified as the primary natural checkpoint inhibitor, granulatimide was also subsequently detected in the extract and shown to possess similar activity. These compounds represented the first class of G2-specific checkpoint inhibitors identified through a rational screening approach [5] [8].
Structurally, granulatimide features a complex heteroaromatic system. Its core is a dipyrrolo[4,3,2-de]quinoline-1,3-dione system. This consists of a central maleimide ring fused to an indole moiety on one side and an imidazole ring on the other. Key structural features critical for its biological activity include:
Crystallographic studies of the closely related isogranulatimide bound to the catalytic domain of Chk1 revealed the molecular basis of inhibition. Like other Chk1 inhibitors (e.g., UCN-01), isogranulatimide binds competitively within the ATP-binding pocket. The imide carbonyl oxygen forms a hydrogen bond with the backbone amide nitrogen of Cys87. Simultaneously, the imide N-H donates a hydrogen bond to the backbone carbonyl oxygen of Glu85. A distinguishing feature of isogranulatimide (and by structural analogy, granulatimide) binding is the interaction of its basic imidazole nitrogen (N15) with the side chain carboxylate of Glu17 located within the glycine-rich loop (P-loop) of Chk1. This interaction induces a conformational change in the P-loop, potentially contributing significantly to its inhibitory potency by altering the kinase's active site geometry. This binding mode differs subtly but importantly from UCN-01 [1].
In vitro kinase assays confirmed granulatimide and isogranulatimide as potent inhibitors of Chk1. While isogranulatimide showed an IC₅₀ of approximately 0.1 µM against Chk1, synthetic optimization efforts led to bis-imide analogues (structurally simplified versions replacing the imidazole with another imide) with significantly enhanced potency, achieving IC₅₀ values in the low nanomolar range (e.g., 8 nM). Importantly, these compounds exhibit notable selectivity. Initial profiling showed isogranulatimide potently inhibits Chk1 (IC₅₀ = 0.1 µM) and Glycogen Synthase Kinase-3β (GSK-3β, IC₅₀ = 0.5 µM), but showed no significant inhibition against Protein Kinase C β (PKCβ) or 11 other tested kinases at relevant concentrations. Further profiling of a potent synthetic bis-imide analogue (Compound A) against a panel of 15 kinases demonstrated strong inhibition of Chk1 and AMP-activated protein kinase (AMPK), moderate inhibition of GSK-3, PKA, and CAMKII, and little to no inhibition of others like PKC isoforms, FGFR3, LCK, or MAPKs at 1 µM [1] [4].
Table 1: Key Chk1 Inhibitors and Selectivity Profile of Granulatimide-related Compounds
Compound | Source/Type | Chk1 IC₅₀ | Key Off-Targets (IC₅₀ or % Inhibition at 1µM) | Structural Core |
---|---|---|---|---|
Granulatimide | Natural Product | ~0.5-1 µM* | GSK-3β (~0.5 µM*) | Indole-Imidazole-Maleimide |
Isogranulatimide | Natural Product | 0.1 µM | GSK-3β (0.5 µM), PKCβ (No inh.) | Indole-Imidazole-Maleimide |
Compound A (Bis-imide) | Synthetic Analogue | 8 nM | AMPK (High inh.), GSK-3 (Mod), PKA (Mod) | Indole-Bisimide |
UCN-01 | Semisynthetic Derivative | 7 nM | PKCβ (1 nM), PDK1, CDKs | Indolocarbazole |
AZD7762 | Synthetic Inhibitor | 5 nM | Chk2 (Equipotent) | Aminopyrazine |
*Estimated based on relative activity reports compared to isogranulatimide. Direct IC₅₀ for granulatimide often less reported than isogranulatimide. Data compiled from [1] [4] [6].
Table 2: Evolution of Granulatimide Analogues and Their Chk1 Inhibition
Compound Class | Example Modifications | Reported Chk1 IC₅₀ | Key Synthetic Approach | Reference |
---|---|---|---|---|
Natural Isomers | Granulatimide, Isogranulatimide | 0.5-1 µM, 0.1 µM | Isolation, Biomimetic Photolysis of Didemnimide A | [5] [8] [9] |
Positional Analogues | 10-Methylgranulatimide, 17-Methylgranulatimide | Variable (often similar or slightly improved) | Stille Coupling of Stannylindoles & Iodoimidazoles | [9] |
Bis-imide Analogues | Compound B (10-Methyl), Compound A (Unsubstituted) | 8 nM, 10s nM | Pd-catalyzed Cross-Coupling, Parallel Solution-Phase | [4] |
7-Azaindole Analogues | Replacement of Indole with 7-Azaindole | Low µM range | Multi-step Synthesis | [4] |
Pyrrole/Maleimide Replacements | Replacement of Imidazole with Pyrrole or Maleimide | Reduced activity | Condensation Reactions | [4] |
The high frequency of TP53 mutations (loss of function) in human cancers (over 50% across all types) presents a significant therapeutic opportunity based on the concept of synthetic lethality. p53-deficient cancer cells lack a functional G1/S checkpoint arrest in response to DNA damage. Consequently, they become critically dependent on the S and G2/M checkpoints controlled by Chk1 (and to a lesser extent Chk2) for survival following genotoxic insults. Pharmacological inhibition of Chk1 in p53-deficient cells prevents the necessary cell cycle arrests induced by DNA-damaging chemotherapeutic agents. This forces cells to prematurely enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptotic cell death. In contrast, p53-proficient cells can utilize their intact G1 checkpoint to arrest and attempt repair, often exhibiting greater resistance to Chk1 inhibitor/DNA-damager combinations [2] [3] [6].
Triple-negative breast cancer (TNBC), characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, frequently harbors TP53 mutations (up to 80%) and has limited targeted therapy options. This makes it a prime candidate for Chk1 inhibition strategies. Preclinical studies using patient-derived xenograft (PDX) models, known as human-in-mouse (HIM) models, directly demonstrated the therapeutic potential of Chk1 inhibition in TP53-mutant TNBC.
These findings underscore the principle that Chk1 inhibitors, including natural leads like granulatimide/isogranulatimide and their more potent synthetic analogues, hold significant promise for combination therapy in TP53-mutant cancers, particularly aggressive forms like TNBC where effective targeted therapies are urgently needed. The goal is to exploit the inherent vulnerability conferred by the loss of the G1 checkpoint [2] [3].
Table 3: Kinase Selectivity Profile of Representative Granulatimide-related Compound (Compound A Bis-imide) at 1 µM
Kinase | % Inhibition | Kinase | % Inhibition | Kinase | % Inhibition |
---|---|---|---|---|---|
Chk1 | >90% | AMPK | >90% | CAMKII | ~50% |
GSK-3 | ~50% | PKA | ~50% | CKI | <30% |
FGFR3 | <30% | LCK | <30% | MAPK1 | <30% |
MAPKAPK2 | <30% | P70S6K | <30% | PKCβ | <30% |
PKCα | <30% | PKCε | <30% | Src | ~50% (Variable) |
Data derived from [4]. Compound A represents a potent bis-imide analogue. Natural granulatimide/isogranulatimide show higher selectivity (primarily Chk1/GSK-3β).
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7